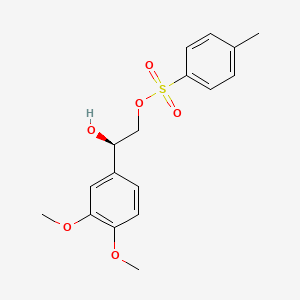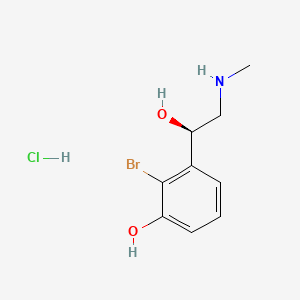
1-Dehydro Aldosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dehydro Aldosterone, also known as Aldosterone, is a hormone secreted by the adrenal cortex that regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium . It has a molecular formula of C21H28O5 .
Synthesis Analysis
Aldosterone is created from cholesterol within the zona glomerulosa of the adrenal glands. Cholesterol interacts sequentially with the enzymes 3-beta-hydroxysteroid dehydrogenase, 21-alpha-hydroxylase, 11-beta-hydroxylase, and steroid 18-hydroxylase (also called aldosterone synthase) to produce 11-beta, 21-dihydroxy-3, 20-dioxopregn-4-en-18-al (aldosterone) .Molecular Structure Analysis
The molecular structure of 1-Dehydro Aldosterone is characterized by a molecular weight of 360.4 g/mol. It has a complexity of 695 and a topological polar surface area of 94.8 Ų .Chemical Reactions Analysis
Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .Physical And Chemical Properties Analysis
1-Dehydro Aldosterone has a molecular weight of 360.4 g/mol, an XLogP3 of 0.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Applications De Recherche Scientifique
Cardiovascular System
Aldosterone, a vital hormone of the human body, has various pathophysiological roles. The excess of aldosterone, also known as primary aldosteronism, is the most common secondary cause of hypertension . These alterations can result in coronary artery disease, including ischemia and myocardial infarction, left ventricular hypertrophy, heart failure, arterial fibrillation .
Renal System
Excess aldosterone can lead to harmful metabolic and other pathophysiological alterations, as well as cause inflammatory, oxidative, and fibrotic effects in the kidney . This can result in chronic kidney disease .
Metabolic Systems
Excess aldosterone can lead to harmful metabolic alterations . It is associated with metabolic alterations, such as insulin intolerance and obesity .
Vascular System
Aldosterone treatment of cultured vascular smooth muscle cells increases the proteasomal degradation of the insulin receptor substrate-1 (IRS-1) and attenuates insulin-induced Akt phosphorylation and glucose uptake .
Thrombosis
Recent findings related to the role of aldosterone in thrombosis .
Atrial Fibrillation
Aldosterone has been found to have a role in atrial fibrillation .
Mécanisme D'action
Target of Action
The primary target of 1-Dehydro Aldosterone, similar to Aldosterone, is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .
Mode of Action
1-Dehydro Aldosterone, like Aldosterone, interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .
Biochemical Pathways
Aldosterone is synthesized from cholesterol by a series of specific enzymatic reactions in the zona glomerulosa of the adrenal cortex . The final steps are catalyzed by the aldosterone synthase (encoded by CYP11B2) . Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .
Pharmacokinetics
The concentration of plasma Baxdrostat declined in an apparent biphasic manner with a half-life of 26 to 31 hours .
Result of Action
The action of 1-Dehydro Aldosterone results in the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
Action Environment
The action of 1-Dehydro Aldosterone can be influenced by various factors. For instance, aldosterone’s production is modified by angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium . Acth, neural mediators, and natriuretic factors also contribute at least over the short run . Furthermore, it has been suggested that G protein-coupled estrogen receptor-1 (GPER-1) mediates some aldosterone-induced rapid effects in several tissues .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Dehydro Aldosterone involves a series of chemical reactions that convert starting materials into the final product. The key steps include the oxidation of aldosterone, followed by the removal of a hydrogen atom to form the double bond. The final step involves the reduction of the ketone group to form the alcohol functional group.", "Starting Materials": [ "Aldosterone", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide)", "Dehydrating agent (e.g. sulfuric acid, phosphorus pentoxide)", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Oxidation of aldosterone using an oxidizing agent to form 1,2-diketone aldosterone", "Dehydration of 1,2-diketone aldosterone using a dehydrating agent to form 1-Dehydro Aldosterone", "Reduction of the ketone group in 1-Dehydro Aldosterone using a reducing agent to form 1-Dehydro Aldosterone alcohol" ] } | |
Numéro CAS |
76959-24-5 |
Nom du produit |
1-Dehydro Aldosterone |
Formule moléculaire |
C21H28O5 |
Poids moléculaire |
360.45 |
Nom IUPAC |
(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1 |
Clé InChI |
NQRIKQLQQGVSIZ-ZPRQWLIFSA-N |
SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Synonymes |
(11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; Δ1-Aldosterone; 11β,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; 1-Dehydroaldosterone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



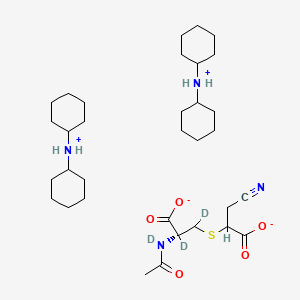
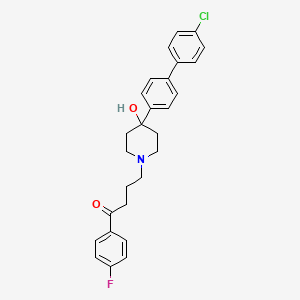

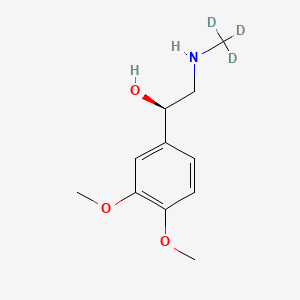
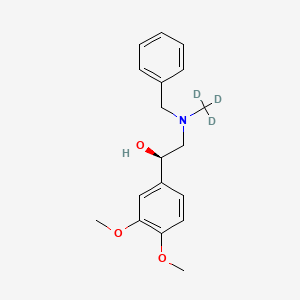
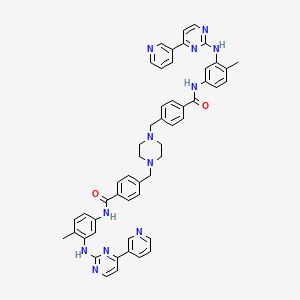
![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)

